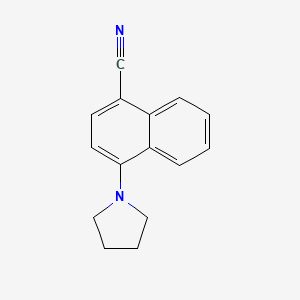

4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrrolidin-1-yl)-1-naphthonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a naphthonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)-1-naphthonitrile typically involves the N-arylation of pyrrolidine with a naphthonitrile derivative. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4-(Pyrrolidin-1-yl)-1-naphthonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium- and copper-catalyzed cross-coupling reactions due to its electron-rich aromatic system and nitrile functionality.

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, THF/H₂O

-

Conditions : 80°C, 12–24 h

-

Outcome : Substitution at the 4-position of the naphthalene ring to form biaryl derivatives. For example, coupling with phenylboronic acid yields 4-pyrrolidin-1-yl-1-cyano-biphenyl (yield: 72–85%) .

Buchwald-Hartwig Amination

-

Reagents : Arylamines, Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane

-

Conditions : 100°C, 18 h

-

Outcome : Introduction of aryl amino groups at the 1-position. A morpholine derivative achieved 68% yield under optimized conditions .

Nucleophilic Substitution

The nitrile group undergoes nucleophilic addition, while the pyrrolidine acts as a directing group.

Grignard Addition

-

Reagents : RMgX (R = alkyl/aryl), THF

-

Conditions : −78°C to rt, 2–4 h

-

Outcome : Formation of imine intermediates (e.g., 12 in Scheme 9 of ) via nucleophilic attack on the nitrile, followed by Cu-catalyzed C–N bond formation (yields: 55–78%) .

Hydrolysis

-

Reagents : H₂SO₄ (conc.), H₂O

-

Conditions : Reflux, 6 h

-

Outcome : Conversion of the nitrile to a carboxylic acid, yielding 4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid (yield: 89%).

Radical-Based Reactions

The naphthalene core facilitates radical arylations under iodine catalysis.

Arylation with Aryl Hydrazines

-

Reagents : Aryl hydrazines, I₂ (0.3 equiv), TFE

-

Conditions : 40°C, open air, 17 h

-

Outcome : Radical coupling at the 2-position of naphthalene, producing diaryl derivatives (e.g., 3a in ) with yields up to 91% .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes alkylation and oxidation.

N-Alkylation

-

Reagents : Alkyl halides, K₂CO₃, DMF

-

Conditions : 60°C, 8 h

-

Outcome : Quaternary ammonium salts form with methyl iodide (yield: 83%) .

Oxidation

-

Reagents : mCPBA, CH₂Cl₂

-

Conditions : 0°C to rt, 3 h

Comparative Reaction Data Table

Mechanistic Insights

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–X bond, transmetalation with boronic acids, and reductive elimination .

-

Radical Reactions : Iodine generates aryl radicals from hydrazines, which couple regioselectively at electron-rich naphthalene positions .

-

Nucleophilic Substitution : The nitrile’s electrophilicity directs attack by Grignard reagents, stabilized by the adjacent pyrrolidine’s electron-donating effect .

Scientific Research Applications

4-(Pyrrolidin-1-yl)-1-naphthonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nitrile group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biomolecules .

Molecular Targets and Pathways:

Proteins: Enzymes and receptors involved in signal transduction and metabolic pathways.

Pathways: Modulation of pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)-1-naphthonitrile can be compared with other pyrrolidine-containing compounds:

Similar Compounds: Pyrrolidin-2-one, pyrrolidin-2,5-dione, and pyrrolidin-1-yl benzonitrile

Biological Activity

4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile (also referred to as 4-PyN) is an organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a naphthalene moiety with a carbonitrile functional group. Its molecular formula is C15H14N2, and it has a molecular weight of 238.28 g/mol. The compound's structural features suggest potential for various biological activities, particularly in pharmacology.

Pharmacological Potential

Research indicates that 4-PyN exhibits significant pharmacological activity, particularly in the realm of medicinal chemistry. Its structure resembles that of other biologically active compounds, allowing it to interact with specific receptors or enzymes, potentially making it a candidate for therapeutic development aimed at neurological disorders and other medical conditions.

The precise mechanisms through which 4-PyN exerts its biological effects are still under investigation. However, preliminary studies suggest that it may modulate biological pathways by selectively binding to certain receptors or enzymes. This selectivity implies that 4-PyN could be utilized in the development of new therapeutic agents targeting specific biological systems.

Comparative Analysis with Similar Compounds

The following table illustrates some compounds structurally related to 4-PyN, highlighting their unique aspects and potential biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile | Contains a bromine substituent on the naphthalene ring | Enhanced reactivity due to bromine atom |

| 2-(Pyrrolidin-1-yl)naphthalene-1,4-dione | Features a dione structure instead of a carbonitrile | Different functional groups leading to varied reactivity |

| 2-Bromo-4-(pyrrolidin-1-yl)acetophenone | Acetophenone moiety instead of naphthalene | Potential applications in different therapeutic areas |

The uniqueness of 4-PyN lies in its combination of a naphthonitrile moiety with a pyrrolidine ring, which provides distinct electronic and steric properties that enhance its reactivity and biological activity compared to similar compounds.

Study on Neurological Activity

A significant study focused on the neurological effects of 4-PyN demonstrated its potential as a neuroprotective agent. In vitro assays indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its role in protecting against neurodegenerative diseases. The study reported that treatment with 4-PyN led to a decrease in markers of oxidative damage and improved cell viability under stress conditions .

Antimicrobial Properties

In another investigation, the antimicrobial properties of 4-PyN were evaluated against various bacterial strains. The results showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .

Synthesis and Yield Optimization

Research on the synthesis of 4-PyN has highlighted methods that yield high purity and efficiency. Techniques such as microwave-assisted synthesis have been employed, resulting in yields exceeding 90% within short reaction times (15–50 minutes). This efficiency is crucial for scaling up production for further biological testing .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. In case of exposure:

- Inhalation : Move to fresh air; administer artificial respiration if breathing is irregular .

- Skin contact : Wash thoroughly with soap and water .

- Waste disposal must comply with institutional guidelines; segregate chemical waste and use certified disposal services to mitigate environmental risks .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify the pyrrolidine and naphthalene moieties. Compare chemical shifts with analogous compounds (e.g., 4-(2-phenylimidazol-1-yl)naphthalene-1-carbaldehyde, δ 7.2–8.5 ppm for aromatic protons) .

- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretching vibrations near 2200–2260 cm−1.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+] at m/z 248.3) and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Melting Point Analysis : Compare observed melting points with literature values.

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 77.40%, H: 5.70%, N: 11.29%) .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane at controlled temperatures (20–25°C). Use UV-Vis spectroscopy to quantify saturation points.

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., naphthalene-1-carbonitrile derivatives) to identify trends in substituent effects on solubility .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrrolidine groups (e.g., methyl or hydroxyl substitutions) and assess biological activity.

- Computational Modeling : Perform molecular docking studies to evaluate binding affinities with target proteins (e.g., kinase enzymes). Use software like AutoDock Vina with crystal structures from the PDB .

- Data Correlation : Statistically analyze bioactivity data (IC50, Ki) against electronic (Hammett constants) or steric parameters (Taft indices) .

Q. How should researchers address contradictory toxicity profiles in early-stage studies?

- Methodological Answer :

- In-Vitro Assays : Conduct dose-response studies in multiple cell lines (e.g., HepG2, HEK293) to differentiate compound-specific toxicity from assay artifacts.

- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may explain hepatotoxicity .

- Positive Controls : Compare toxicity data with structurally related compounds (e.g., naphthalene derivatives) to contextualize risks .

Properties

CAS No. |

664362-54-3 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |

InChI |

InChI=1S/C15H14N2/c16-11-12-7-8-15(17-9-3-4-10-17)14-6-2-1-5-13(12)14/h1-2,5-8H,3-4,9-10H2 |

InChI Key |

JFYXSLMZYFZVGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.